

Deucrictibant for Hereditary Angioedema: A Comparative Analysis of a Novel Oral Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Deucrictibant**

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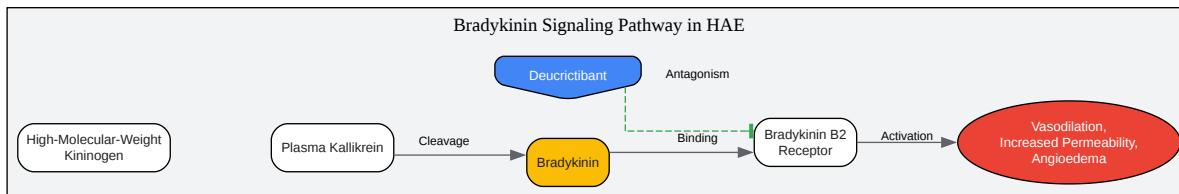
This guide provides a comparative analysis of **deucrictibant**, an investigational oral therapy for the treatment of Hereditary Angioedema (HAE), against established and emerging treatments.

Deucrictibant, a potent and selective bradykinin B2 receptor antagonist, is in late-stage clinical development for both prophylactic and on-demand management of HAE attacks.^{[1][2][3][4]} This document synthesizes available clinical trial data, outlines experimental methodologies, and presents a forward-looking perspective on its potential cost-effectiveness.

Mechanism of Action: Targeting the Bradykinin B2 Receptor

Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.^[5] These attacks are mediated by the overproduction of bradykinin, a potent vasodilator. **Deucrictibant** acts by selectively blocking the bradykinin B2 receptor, thereby preventing bradykinin from exerting its effects and mitigating the symptoms of an HAE attack.^{[1][6][7]} This mechanism is a clinically validated target for HAE treatment.^[7]

Below is a diagram illustrating the signaling pathway and the therapeutic intervention point of **deucrictibant**.



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Caption: Mechanism of action of **deucrictibant** in the bradykinin signaling pathway.

Clinical Efficacy and Safety Profile

Deucrictibant is being developed in two formulations: an immediate-release capsule for on-demand treatment of acute attacks and an extended-release tablet for prophylaxis.[\[2\]](#)

On-Demand Treatment (Immediate-Release Capsule)

Pivotal Phase 3 (RAPIDe-3) and Phase 2 (RAPIDe-1, RAPIDe-2) trials have evaluated the efficacy and safety of the immediate-release formulation.[\[1\]](#)[\[8\]](#)

Key Efficacy Endpoints:

| Endpoint | Deucrictibant | Placebo | Statistical Significance | Source |
|--|--|----------------------|--------------------------|--------|
| Median Time to Onset of Symptom Relief | 1.28 hours | Significantly slower | p<0.0001 | |
| End of Progression™ | 17.47 minutes | Not reported | p<0.0001 | |
| Median Time to Complete Symptom Resolution | 11.95 hours | Significantly longer | p<0.0001 | |
| Single Dose Efficacy | 89.2% of attacks resolved with a single dose | N/A | | |

Safety: Across clinical trials, **deucrictibant** has been generally well-tolerated with no new safety signals observed.

Prophylactic Treatment (Extended-Release Tablet)

The CHAPTER-1 Phase 2 study and its open-label extension have demonstrated the prophylactic potential of the extended-release formulation.

Key Efficacy Endpoints:

| Endpoint | Deucrictibant (40 mg/day) | Placebo | Statistical Significance | Source |
|--|--------------------------------|---------|-----------------------------|---------|
| Mean Monthly Attack Rate Reduction | 84.5% | N/A | p=0.0008 | [9][10] |
| Reduction in Moderate and Severe Attacks | 92.3% | N/A | [9] | |
| Reduction in Attacks Requiring On- Demand Medication | 92.6% | N/A | [9] | |
| Long-Term Attack Reduction (OLE) | 93% reduction from baseline | N/A | | |

Safety: The prophylactic formulation has also been well-tolerated in clinical studies.[9][10]

Comparative Landscape: Deucrictibant vs. Other HAE Therapies

A direct head-to-head comparative trial with **deucrictibant** is not yet available. However, a comparison can be drawn based on existing data for other approved HAE therapies.

| Therapy | Mechanism of Action | Route of Administration | Indication |
|---|-----------------------------------|--------------------------|--|
| Deucrictibant | Bradykinin B2 Receptor Antagonist | Oral | On-demand & Prophylactic (Investigational) |
| Icatibant (e.g., Firazyr) | Bradykinin B2 Receptor Antagonist | Subcutaneous Injection | On-demand |
| Ecallantide | Kallikrein Inhibitor | Subcutaneous Injection | On-demand |
| Lanadelumab (Takhzyro) | Kallikrein Inhibitor (mAb) | Subcutaneous Injection | Prophylactic |
| Berotralstat | Kallikrein Inhibitor | Oral | Prophylactic |
| C1 Inhibitors (e.g., Cinryze, Haegarda, Ruconest) | C1 Esterase Inhibitor Replacement | Intravenous/Subcutaneous | On-demand & Prophylactic |

The oral route of administration for both on-demand and prophylactic treatment is a key differentiator for **deucrictibant**, potentially offering greater convenience and improved quality of life for patients.^[7]

Cost-Effectiveness Considerations

A formal cost-effectiveness analysis for **deucrictibant** is not yet available as the therapy is investigational and pricing has not been established. However, existing analyses of other HAE therapies provide a framework for potential evaluation.

Cost-effectiveness models for HAE treatments typically consider drug acquisition costs, administration costs, management of adverse events, and the impact on quality-adjusted life years (QALYs).^{[11][12]} For on-demand therapies, factors such as the need for re-dosing and the rates of hospitalization are significant drivers of overall cost.^[12]

Published Cost-Effectiveness Data for On-Demand HAE Therapies:

| Therapy | Cost per Attack (\$) | Cost per QALY (\$) | Source |
|-------------|----------------------|--------------------|----------------------|
| rhC1-INH | 12,905 | 420,941 | [11] |
| Icatibant | 14,806 | 488,349 | [11] |
| pdC1-INH | 14,668 | 483,892 | [11] |
| Ecallantide | 21,068 | 689,773 | [11] |

The Institute for Clinical and Economic Review (ICER) has also published reports on the cost-effectiveness of prophylactic HAE therapies, suggesting that many current treatments are priced above commonly accepted cost-effectiveness thresholds.[\[5\]](#)[\[13\]](#)

The potential cost-effectiveness of **deucrictibant** will likely be influenced by its oral administration, which could reduce healthcare resource utilization compared to injectable therapies, and its high efficacy in preventing attacks, potentially leading to fewer on-demand treatments and improved patient well-being.

Experimental Protocols and Methodologies

The clinical development of **deucrictibant** has followed rigorous, randomized, double-blind, placebo-controlled trial designs.

RAPIDe-3 (Pivotal Phase 3, On-Demand)

- Objective: To evaluate the efficacy and safety of **deucrictibant** immediate-release capsules for the on-demand treatment of HAE attacks.
- Design: A global, pivotal, randomized, double-blind, placebo-controlled study.[\[8\]](#)
- Participants: Adults and adolescents (≥ 12 years) with HAE.[\[1\]](#)
- Intervention: **Deucrictibant** or placebo administered at the onset of an HAE attack.
- Primary Endpoint: Time to onset of symptom relief.
- Secondary Endpoints: Time to complete symptom resolution, need for rescue medication.

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- To cite this document: BenchChem. [Deucrictibant for Hereditary Angioedema: A Comparative Analysis of a Novel Oral Therapy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10821495#cost-effectiveness-analysis-of-deucrictibant-therapy>

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